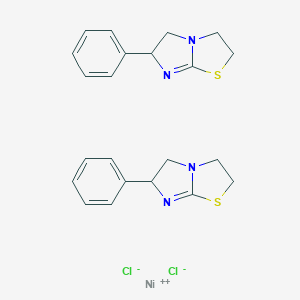

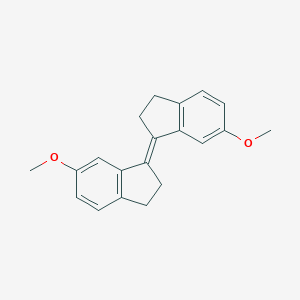

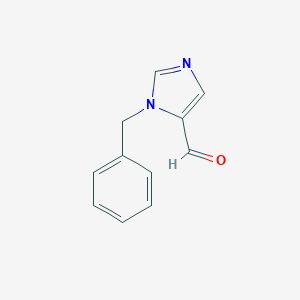

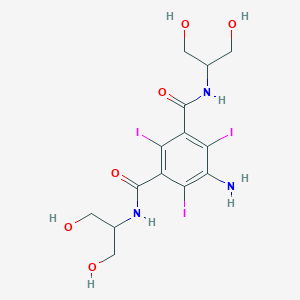

![molecular formula C18H24I3N3O9 B127472 1-N,3-N-双(2,3-二羟基丙基)-5-[2-(2-羟乙基氨基)-2-氧乙氧基]-2,4,6-三碘苯-1,3-二甲酰胺 CAS No. 104517-96-6](/img/structure/B127472.png)

1-N,3-N-双(2,3-二羟基丙基)-5-[2-(2-羟乙基氨基)-2-氧乙氧基]-2,4,6-三碘苯-1,3-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aromatic polyamides as described in the first paper involves a direct phosphorylation condensation method, where a novel bis(ether-carboxylic acid) is combined with various diamines. This process yields a set of eight novel aromatic polyamides with high yields and moderate to high inherent viscosities. The molecular weights of these polymers, determined by gel permeation chromatography, range from 31,000 to 80,000 for weight-average molecular weights and from 19,000 to 50,000 for number-average molecular weights. The synthesis method appears to be efficient in producing polyamides with desirable solubility and thermal properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the second paper were confirmed using conventional spectroscopic methods, including 19F NMR spectroscopy, which reflected their crowded structures. X-ray crystallography was also employed to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around the phosphorus atoms. This suggests that the steric hindrance in these molecules is significant, which could influence their reactivity and physical properties .

Chemical Reactions Analysis

The second paper discusses the chemical reactions involved in the synthesis of sterically hindered phosphine derivatives. The reactions include aromatic nucleophilic substitution, oxidation, and methylation. The synthesis of more crowded derivatives is achieved through reactions with butyllithium and phenyllithium. These reactions lead to the formation of compounds with different substituents on the benzene ring, which can significantly alter the electronic and steric properties of the molecules .

Physical and Chemical Properties Analysis

The polyamides synthesized in the first paper exhibit good solubility in common solvents such as cyclohexanone, dioxane, and tetrahydrofuran, which is an important characteristic for processing materials. They also show high glass-transition temperatures ranging from 250 to 295 °C and maintain thermal stability with a 10% weight loss temperature above 460 °C in nitrogen. The mechanical properties of the polymer films are robust, with tensile strengths between 83 and 111 MPa and tensile moduli of 2.0 to 2.2 GPa. These properties indicate that the synthesized polyamides have potential applications in areas where high-performance materials are required .

The redox properties of the phosphine derivatives synthesized in the second paper are not fully detailed in the abstract, but electrochemical measurements were carried out to investigate these properties. The redox behavior of such compounds is crucial for their potential applications in electronic materials or catalysis .

科学研究应用

溶解度研究

张等人(2010年)的研究聚焦于类似化合物5-氨基-N,N'-双(2,3-二羟基丙基)-2,4,6-三碘苯-1,3-二甲酰胺在乙醇和水混合物中在一系列温度下的溶解度。他们采用Apelblat模型来相关他们的实验数据,为这类化合物的溶解度特性提供了宝贵的见解(Xinwei Zhang, Q. Yin, J. Gong, & Zengkun Liu, 2010)。

结构分析和合成

与1-N,3-N-双(2,3-二羟基丙基)-5-[2-(2-羟乙基氨基)-2-氧乙氧基]-2,4,6-三碘苯-1,3-二甲酰胺相关的化合物的结构方面已在几项研究中进行了探讨:

- Anelli等人(2009年)研究了在二碘化和三碘化衍生物合成中的Smiles重排,这对于理解这类化合物的结构至关重要(P. Anelli, M. Brocchetta, E. Cappelletti, & V. Vincenzi, 2009)。

- Haarr等人(2018年)描述了涉及制备碘沙显的前体的合成过程,突出了这些化合物在复杂试剂合成中的重要性(Marianne B Haarr, Emil Lindbäck, Torfinn Håland, & M. Sydnes, 2018)。

化学反应和性质

- Sutherland和Vederas(2002年)探讨了类似化合物的自由基分解及随后的反应,有助于我们理解它们的化学行为和在合成新型类似物中的潜在应用(Andrew V. Sutherland & J. Vederas, 2002)。

- Priebe等人(1995年)讨论了在制备碘沙显过程中形成的化合物的合成和毒性,这些化合物可能包括与1-N,3-N-双(2,3-二羟基丙基)-5-[2-(2-羟乙基氨基)-2-氧乙氧基]-2,4,6-三碘苯-1,3-二甲酰胺类似的衍生物,为这些化合物的物理和毒理特性提供了见解(H. Priebe, H. Dugstad, I. F. Heglund, R. Sande, & C. P. Tønseth, 1995)。

属性

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c19-13-11(17(31)23-3-8(28)5-26)14(20)16(33-7-10(30)22-1-2-25)15(21)12(13)18(32)24-4-9(29)6-27/h8-9,25-29H,1-7H2,(H,22,30)(H,23,31)(H,24,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBZQPODJFKLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)COC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

CAS RN |

104517-96-6 |

Source

|

| Record name | N,N'-Bis(2,3-dihydroxypropyl)-5-{[N-(2-hydroxyethyl)amino]-2-oxoethoxy}-2,4,6-triiodoisophthalamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8RN54FJV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。